

# Pharmacokinetics and Metabolism of Meclizine Dihydrochloride in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Meclozine Dihydrochloride |           |
| Cat. No.:            | B001051                   | Get Quote |

#### Introduction

Meclizine Dihydrochloride is a first-generation histamine H1 receptor antagonist belonging to the piperazine class, widely utilized for the prophylactic treatment and management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] Its clinical efficacy is attributed to its antiemetic, anticholinergic, and central nervous system depressant properties.[1][4] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental for drug development professionals, researchers, and scientists to optimize dosing strategies, predict clinical outcomes, and ensure patient safety. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of meclizine, synthesizing data from human and animal studies, detailing relevant experimental protocols, and visualizing key metabolic and experimental pathways.

#### **Pharmacokinetics**

The pharmacokinetic profile of meclizine has been characterized in various preclinical and clinical settings. Following oral administration, it is absorbed from the gastrointestinal tract, with an onset of action of approximately one hour.[1] Its duration of action is notably long, ranging from 8 to 24 hours, despite a relatively short half-life.[1]

### **Absorption**

Meclizine is absorbed after oral administration, with peak plasma concentrations (Tmax) generally reached in approximately 3 hours (range: 1.5 to 6 hours) for standard tablet



formulations.[5][6][7][8] Studies comparing different formulations have shown that a suspension of meclizine can achieve peak plasma concentration more rapidly than a tablet, which may lead to a quicker onset of action.[2][9] Despite this, the overall bioavailability of meclizine is low, estimated to be between 22% and 32%, partly due to its poor solubility in water.[10] In animal studies, intranasal administration resulted in significantly faster and more effective absorption compared to the oral route in both rats and dogs.[11]

#### **Distribution**

Information on the distribution of meclizine in humans is limited, with official prescribing information stating that its distribution characteristics are unknown.[5][6][7][8] However, it is known to cross the blood-brain barrier, which is consistent with its central effects, including sedation and antiemetic action.[1] One pharmacokinetic study reported a volume of distribution of approximately  $6.78 \pm 3.52$  L.[1] In rats, meclizine and its metabolites have been found to be distributed in all tissues and are transferred to the fetus.[12]

#### **Excretion**

The elimination of meclizine occurs through both renal and fecal pathways. The parent drug is excreted unchanged in the feces, while its metabolites are primarily eliminated in the urine.[1] [12]

### **Pharmacokinetic Data Summary**

The following tables summarize the key pharmacokinetic parameters of meclizine observed in human and animal studies.

Table 1: Pharmacokinetic Parameters of Meclizine in Healthy Adult Humans



| Parameter                      | Value                        | Dose & Condition | Source        |
|--------------------------------|------------------------------|------------------|---------------|
| Tmax (Time to Peak)            | ~3 hours (range: 1.5 -<br>6) | Oral Tablet      | [5][6][7]     |
| 3.11 hours                     | 25 mg/day                    | [9]              |               |
| Cmax (Peak Concentration)      | 68.4 ng/mL                   | 25 mg/day        | [9]           |
| AUC (0-24h)                    | 446.5 ng⋅h/mL                | 25 mg/day        | [9]           |
| t½ (Elimination Half-<br>Life) | 5 - 6 hours                  | Oral Tablet      | [5][6][7][10] |
| 5.11 hours                     | 25 mg/day                    | [9]              |               |
| Bioavailability                | 22 - 32%                     | Oral             | [10]          |
| Onset of Action                | ~1 hour                      | Oral             | [1]           |
| Duration of Action             | 8 - 24 hours                 | Oral             | [1]           |

Table 2: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia (ACH)



| Parameter                      | Value                           | Dose & Condition          | Source  |
|--------------------------------|---------------------------------|---------------------------|---------|
| Tmax (Time to Peak)            | 1.7 hours                       | 25 mg/day, single<br>dose | [9][13] |
| 3.7 hours                      | 12.5 mg/day, 14-day<br>repeated | [13][14]                  |         |
| Cmax (Peak<br>Concentration)   | 130 ng/mL                       | 25 mg/day, single<br>dose | [9][13] |
| 167 ng/mL                      | 12.5 mg/day, 14-day<br>repeated | [13][14]                  |         |
| AUC (0-24h)                    | 761 ng⋅h/mL                     | 25 mg/day, single<br>dose | [9][13] |
| 1170 ng⋅h/mL                   | 12.5 mg/day, 14-day<br>repeated | [13][14]                  |         |
| t½ (Elimination Half-<br>Life) | 8.5 hours                       | 25 mg/day, single<br>dose | [9]     |
| 7.4 hours                      | 12.5 mg/day, 14-day<br>repeated | [13][14]                  |         |

Table 3: Comparative Pharmacokinetic Parameters of Meclizine in Animal Models



| Species    | Route         | Tmax (Peak<br>Time) | Relative<br>Bioavailability<br>Notes             | Source  |
|------------|---------------|---------------------|--------------------------------------------------|---------|
| Rat        | Oral          | ~49.0 minutes       | Intranasal is ~6x<br>more effective<br>than oral | [11]    |
| Intranasal | ~8.5 minutes  | [11]                |                                                  |         |
| Dog        | Oral          | ~70.0 minutes       | Intranasal is ~4x<br>more effective<br>than oral | [11]    |
| Intranasal | ~11.9 minutes | [11]                |                                                  |         |
| Mouse      | Oral          | Not Specified       | Cmax of 60.7<br>ng/mL at 2 mg/kg<br>dose         | [9][13] |

#### **Metabolism and Biotransformation**

The biotransformation of meclizine is a critical determinant of its therapeutic effect and potential for drug-drug interactions. While the complete metabolic fate in humans is not fully elucidated, key enzymatic pathways have been identified.[7][8]

### **Primary Metabolic Pathway**

In vitro studies using human hepatic microsomes and recombinant CYP enzymes have conclusively identified Cytochrome P450 2D6 (CYP2D6) as the dominant enzyme responsible for the metabolism of meclizine.[2][5][6][7][8][9] This finding is significant because the gene encoding CYP2D6 is highly polymorphic in the human population.[7][8] These genetic variations can result in different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid), which may contribute to the large interindividual variability observed in meclizine exposure and clinical response.[2][9][15]





Click to download full resolution via product page

**Caption:** Primary metabolic pathway of Meclizine via CYP2D6.

### Off-Target Metabolic Effects: Mitochondrial Respiration

Recent research has uncovered a novel mechanism of action for meclizine involving the inhibition of mitochondrial energy metabolism.[16] Meclizine was found to directly inhibit the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), a key component of the Kennedy pathway for phosphatidylethanolamine biosynthesis.[16] This inhibition leads to the cellular accumulation of its substrate, phosphoethanolamine, which subsequently acts as an endogenous inhibitor of mitochondrial respiration.[16] This finding provides a mechanistic insight that could be relevant for repurposing meclizine for disorders related to energy metabolism.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. Meclizine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Meclizine metabolism and pharmacokinetics: formulation on its absorption PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Meclizine: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. MECLIZINE HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Meclizine Wikipedia [en.wikipedia.org]
- 11. Comparison of meclizine levels in the plasma of rats and dogs after intranasal, intravenous, and oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meclizine | C25H27ClN2 | CID 4034 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Item Pharmacokinetics after meclizine administration. Public Library of Science -Figshare [plos.figshare.com]
- 15. droracle.ai [droracle.ai]
- 16. Meclizine inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and Metabolism of Meclizine Dihydrochloride in vivo: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001051#pharmacokinetics-and-metabolism-of-meclozine-dihydrochloride-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com